Sucralfate (Technical Grade)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucralfate is synthesized by the reaction of aqueous sucrose octasulfate with basic polyaluminum chloride (PAC) . The sucrose octasulfate is typically obtained by sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions involve dissolving aluminum metal into heated aqueous aluminum chloride solution to prepare PAC .
Industrial Production Methods
In industrial settings, sucralfate is produced by reacting aqueous sodium sucrose sulfate with basic polyaluminum chloride . This method ensures the formation of a stable aluminum complex that does not undergo hydrolysis, making it suitable for prolonged storage .
Chemical Reactions Analysis
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Complexation: Formation of a complex with aluminum ions.
Hydrolysis: Hydrolysis of sulfate groups in the presence of water.
Sulfation: Introduction of sulfate groups to the sucrose molecule.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: Another reagent for sulfation.
Pyridine: An organic base used in the sulfation process.
Polyaluminum Chloride: Used for complexation with sucrose octasulfate.
Major Products Formed
Aluminum Sucrose Sulfate Complex: The primary product formed from the reaction of sucrose octasulfate with polyaluminum chloride.
Scientific Research Applications
Sucralfate has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) for the estimation of sucralfate content in samples.
Biology
Gastroprotective Agent: Inhibits pepsin activity and ulcer formation in animal models.
Medicine
Treatment of Ulcers: Used as an antacid in the treatment of duodenal ulcers.
Gastroesophageal Reflux Disease (GERD): Provides protection to the gastric lining against acid and bile salts.
Industry
Pharmaceutical Formulations: Incorporated into formulations for the treatment of gastric disorders.
Mechanism of Action
Sucralfate exerts its effects by forming a protective layer on the gastric mucosa . It binds with positively charged proteins in exudates, forming a viscous, paste-like substance that acts as a barrier against peptic acid, pepsin, and bile salts . This protective coating helps in the healing of ulcers and prevents further damage . Additionally, sucralfate increases bicarbonate production and promotes tissue growth and regeneration .
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide: Another compound used for its antacid properties.
Magnesium Hydroxide: Commonly used in combination with aluminum hydroxide for antacid formulations.
Bismuth Subsalicylate: Used for its gastroprotective properties.
Uniqueness of Sucralfate
Sucralfate is unique in its ability to form a protective barrier on the gastric mucosa, providing both acute and chronic protection against ulcers . Unlike other antacids, sucralfate does not neutralize stomach acid but rather forms a physical barrier that shields the mucosa from damage .
Properties
Molecular Formula |
C12H78Al16O75S8 |
---|---|
Molecular Weight |
2110.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1 |
InChI Key |
QYRLDNBNZNJJLN-PIPKHVHYSA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Origin of Product |
United States |
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